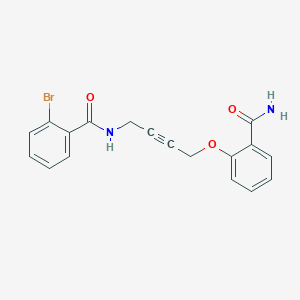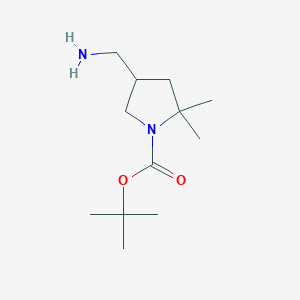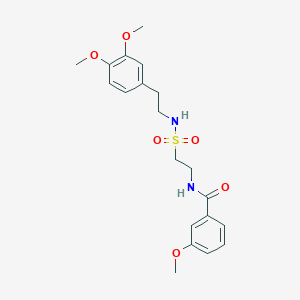
7,8,9,10-tetrahydrophenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antitumor Properties
- A study describes the synthesis of 7,8,9,10-tetrahydrobenzo[c]phenanthridin-6(5H)-ones and their evaluation for antitumor properties, highlighting a relationship between cytotoxicity and topoisomerase poisoning properties, although lacking significant antitumor effects in certain systems (Janin et al., 1993).
Serotoninergic Agonist Potential
- Research on 8-dipropylamino-7,8,9,10-tetrahydrophenanthridines as potential serotoninergic agonists, designed as analogs of known agonists, with evaluation for their affinity for the 5-HT 1A receptor subtype (Castan & Bigg, 1993).
Microwave-Assisted Synthesis for Antitumor Activity
- The microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones from various starting compounds, showing remarkable activity against multiple cancer cell lines (Insuasty et al., 2013).
Estrogen Receptor Binding Studies
- Studies on a nonisomerizable antiestrogen containing a seven-membered ring, demonstrating comparable binding affinities for estrogen receptors and growth inhibitory activity against certain breast tumor cell lines to tamoxifen (Mccague et al., 1986).
Dehydrogenation and Formation of Unexpected Intermediates
- Research on the dehydrogenation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives, leading to the formation of quinonediimine intermediates, highlighting the influence of substituents and solvent character (Huber et al., 1992).
Investigation of Nitration Processes
- A study investigating the nitration of 5H-phenanthridin-6-one derivatives, providing insights into the orientation and sequence of nitro group incorporation in these compounds (Magachev et al., 1981).
Antiproliferative Activity of Tetrazepinones
- Synthesis and biological study of tetrazepinones showing significant antiproliferative activity against various cancer cell lines, highlighting the impact of specific substituents on cytotoxic profile (Maggio et al., 2015).
Inhibitors of Human Steroid 5α-Reductase
- The evaluation of non-steroidal inhibitors of human steroid 5α-reductase, including the synthesis of 9,10-dihydrophenanthrene-2-carboxylic acids as potent inhibitors of the type-1 isozyme (Abell et al., 1996).
Reactions with Platin Complexes
- Research on the preparation of 5H-Benzo[f]-1,2,3,4-tetrathiepin-1-oxid and its reactions with platinum(0) complexes, demonstrating the formation of sulfido bridged diplatinum complexes (Weigand et al., 1996).
Antihypertensive Activity Studies
- Synthesis and observation of potent antihypertensive activity in a series of 7,8,9,10-tetrahydropyrido[3',4':4,5]pyrrolo[2,3-c]quinolines, highlighting the significance of structural novelty in drug development (Schonafinger et al., 1988).
Role in Melanin Biosynthesis Regulation
- A study on the regulation of melanin biosynthesis in the human epidermis by tetrahydrobiopterin, suggesting the control of melanin production by 6-BH4 and potential depigmentation initiation in vitiligo by 7-BH4 (Schallreuter et al., 1994).
properties
IUPAC Name |
7,8,9,10-tetrahydro-5H-phenanthridin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJKBUDMLOVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-tetrahydrophenanthridin-6(5H)-one | |
CAS RN |
4514-04-9 |
Source


|
| Record name | 5,6,7,8,9,10-hexahydrophenanthridin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2855094.png)



![N-(3-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![(2S)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2855103.png)
![N-(3-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855104.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2855105.png)


![3-Methyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2855115.png)

